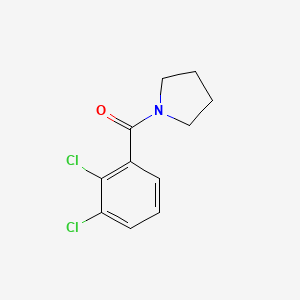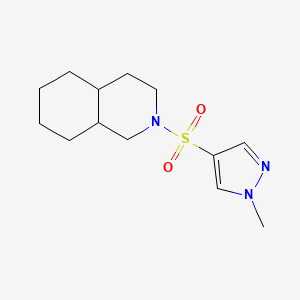
1-(2,3-Dichlorobenzoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dichlorobenzoyl)pyrrolidine, also known as DCBP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique properties that make it useful in various fields, including medicine and biochemistry. In
Mécanisme D'action
The mechanism of action of 1-(2,3-Dichlorobenzoyl)pyrrolidine is not fully understood, but it is believed to involve the formation of covalent adducts with its target molecules. In the case of DNA damage detection, 1-(2,3-Dichlorobenzoyl)pyrrolidine binds to damaged DNA through covalent adduct formation, resulting in a fluorescent signal. In the case of proteasome inhibition, 1-(2,3-Dichlorobenzoyl)pyrrolidine is believed to bind to the active site of the proteasome, preventing it from degrading its target proteins.
Biochemical and Physiological Effects:
1-(2,3-Dichlorobenzoyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. In addition to its ability to detect DNA damage and inhibit proteasome activity, 1-(2,3-Dichlorobenzoyl)pyrrolidine has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,3-Dichlorobenzoyl)pyrrolidine in lab experiments is its specificity for its target molecules. 1-(2,3-Dichlorobenzoyl)pyrrolidine has been shown to selectively bind to damaged DNA and inhibit proteasome activity, making it a valuable tool for studying these processes. However, one limitation of using 1-(2,3-Dichlorobenzoyl)pyrrolidine is its potential toxicity. 1-(2,3-Dichlorobenzoyl)pyrrolidine has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2,3-Dichlorobenzoyl)pyrrolidine. One area of research is the development of 1-(2,3-Dichlorobenzoyl)pyrrolidine analogs with improved properties, such as increased specificity or reduced toxicity. Another area of research is the application of 1-(2,3-Dichlorobenzoyl)pyrrolidine in the diagnosis and treatment of diseases such as cancer. 1-(2,3-Dichlorobenzoyl)pyrrolidine has shown promising results as a potential therapeutic target for cancer, and further research in this area could lead to the development of new cancer treatments.
Conclusion:
In conclusion, 1-(2,3-Dichlorobenzoyl)pyrrolidine is a valuable tool for scientific research, with potential applications in various fields including biochemistry and medicine. Its unique properties, such as its ability to detect DNA damage and inhibit proteasome activity, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
1-(2,3-Dichlorobenzoyl)pyrrolidine can be synthesized using a variety of methods, including the reaction between 2,3-dichlorobenzoyl chloride and pyrrolidine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(2,3-Dichlorobenzoyl)pyrrolidine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting DNA damage. 1-(2,3-Dichlorobenzoyl)pyrrolidine has been shown to selectively bind to damaged DNA and emit a fluorescent signal, making it a valuable tool for studying DNA damage and repair mechanisms.
1-(2,3-Dichlorobenzoyl)pyrrolidine has also been studied for its potential use as an inhibitor of proteasome activity. Proteasomes are cellular structures that play a critical role in protein degradation and are involved in various cellular processes. 1-(2,3-Dichlorobenzoyl)pyrrolidine has been shown to inhibit proteasome activity, making it a potential therapeutic target for diseases such as cancer.
Propriétés
IUPAC Name |
(2,3-dichlorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-5-3-4-8(10(9)13)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBAIYWZQMDSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorobenzoyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)





![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)
![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)